molecular formula C14H13FN2O B2754258 5-Fluoro-2-(methylamino)-N-phenylbenzamide CAS No. 1510796-62-9

5-Fluoro-2-(methylamino)-N-phenylbenzamide

Cat. No. B2754258
CAS RN: 1510796-62-9
M. Wt: 244.269
InChI Key: RLZIRFMZCFLDNU-UHFFFAOYSA-N
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Description

Fluorinated compounds are widely used in various fields due to their unique physical, chemical, and biological properties . The presence of a strong electron-withdrawing substituent, such as fluorine, in the aromatic ring can give these compounds interesting and unusual properties . Fluoropyridines, for example, have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .


Synthesis Analysis

The synthesis of fluorinated compounds has attracted attention from biologists and chemists . Achieving selective fluorination is still a challenging problem under mild conditions . There are two main strategies for the enzymatic synthesis of fluorinated compounds: (1) C-F bonds are directly formed to obtain fluorine-containing compounds. (2) Complex fluorinated compounds are synthesized from simple fluorine-containing modules .


Molecular Structure Analysis

The molecular structure of fluorinated compounds can be quite complex. For example, 5-fluoro-2-[(methylamino)methyl]benzonitrile contains a total of 21 bonds; 12 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, 1 secondary amine (aliphatic), and 1 nitrile .


Chemical Reactions Analysis

The Suzuki–Miyaura coupling is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction to date . Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .


Physical And Chemical Properties Analysis

Fluorinated compounds have interesting physical and chemical properties due to the presence of the strong electron-withdrawing substituent (s) in the aromatic ring . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .

Scientific Research Applications

Safety and Hazards

The safety data sheets of similar compounds like 5-Fluoro-2-methylbenzoic acid and 5-Fluoro-2-methylaniline indicate that they may form combustible dust concentrations in air, cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future of fluorinated compounds in research and industry looks promising. The high availability of the fluorinated synthetic blocks and the effective fluorinating reagents, the widely reliable fluorination technology, and the accumulation of basic and advanced knowledge of the fluorine chemistry rapidly accelerated developments in this field .

properties

IUPAC Name

5-fluoro-2-(methylamino)-N-phenylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O/c1-16-13-8-7-10(15)9-12(13)14(18)17-11-5-3-2-4-6-11/h2-9,16H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLZIRFMZCFLDNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=C1)F)C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-2-(methylamino)-N-phenylbenzamide

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